2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate
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Overview
Description
The compound is an organic molecule that contains an adamantane core, which is a highly symmetrical structure resembling a portion of the diamond lattice . It also contains phenyl groups (aromatic rings), acetyl groups (a carbonyl group single-bonded to a methyl group), amino groups (containing nitrogen), and a nitrobenzoate group (an aromatic ring with a nitro group and a carboxylate ester).
Molecular Structure Analysis
The adamantane core of the molecule is a rigid, cage-like structure. The phenyl groups are planar due to the conjugated pi system of the aromatic ring. The acetyl groups have a planar geometry around the carbonyl carbon and a tetrahedral geometry around the methyl carbon. The amino group has a pyramidal geometry, and the nitrobenzoate group is planar .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the acetyl group could undergo nucleophilic acyl substitution, and the nitro group could participate in reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Amino Derivatives : This compound is involved in the synthesis of novel amino derivatives, which are significant in the context of creating new pharmaceuticals and chemicals. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one and its derivatives, which have applications in dyes and pigments, utilizes similar processes (Karcı & Demirçalı, 2006).
Biological and Medicinal Applications
- Antimycobacterial Activity : Some derivatives of the compound have been evaluated for antimycobacterial activity, showing potential in treating infections like tuberculosis (Küçükgüzel et al., 1999).
- Antibacterial and Antitumor Properties : Derivatives of this compound have shown promising results in antibacterial and antitumor evaluations. For instance, certain derivatives exhibited cytostatic activities against malignant human cell lines (Racané et al., 2006).
Chemical Properties and Reactions
- Aminolysis of Phenyl Acetates : This compound is utilized in the study of the kinetics and mechanisms of aminolysis of phenyl acetates, which is critical for understanding certain biochemical processes (Arcelli & Concilio, 1996).
- Formation of N-nitroimides : Research has shown that derivatives of this compound can be converted into N-nitroimides, which have applications in explosives and other chemical processes (Katritzky & Mitchell, 1973).
Polymorphism and Material Science
- Study of Polymorphism : This compound is also used in the study of polymorphism in pharmaceuticals, which is crucial for understanding the different crystalline forms a drug can take and how this affects its efficacy and stability (Foppoli et al., 2004).
Mechanism of Action
Target of Action
The compound contains an adamantyl group, which is known to interact with various biological targets. For example, adamantane derivatives have been found to interact with influenza A virus M2 protein .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. Adamantane derivatives, for example, have been found to affect viral replication pathways .
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors such as its solubility, stability, and metabolism. Adamantane derivatives are generally lipophilic, which could influence their absorption and distribution .
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of adamantane derivatives can be affected by the lipid composition of biological membranes .
Properties
IUPAC Name |
2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c30-25(28-10-11-34-26(31)20-6-8-24(9-7-20)29(32)33)17-27(21-4-2-1-3-5-21)22-13-18-12-19(15-22)16-23(27)14-18/h1-9,18-19,22-23H,10-17H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSOSOPJFPYFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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